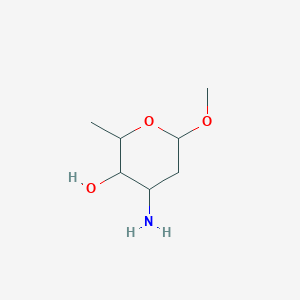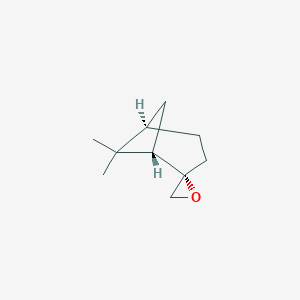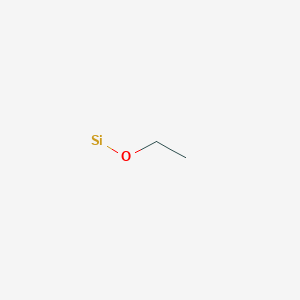
Unii-NL17R5gghp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Unii-NL17R5gghp is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in various research studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Unii-NL17R5gghp is not fully understood. However, it is believed to act as a modulator of various receptors and enzymes. It is believed to interact with the serotonin and dopamine receptors, which are involved in various physiological processes, including mood regulation, appetite, and sleep. It is also believed to interact with the enzyme monoamine oxidase, which is involved in the breakdown of various neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
Unii-NL17R5gghp has various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the activity of various enzymes, including monoamine oxidase. These effects are believed to be responsible for its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Unii-NL17R5gghp in lab experiments is its potential therapeutic applications. It is also relatively easy to synthesize and purify, making it a useful research tool. However, one of the main limitations of using Unii-NL17R5gghp is its potential toxicity. It has been shown to be toxic in high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the research on Unii-NL17R5gghp. One of the main directions is to further understand its mechanism of action and its effects on various receptors and enzymes. Another direction is to explore its potential therapeutic applications in various diseases and disorders. Additionally, further research is needed to understand its potential toxicity and to develop safer and more effective derivatives.
Métodos De Síntesis
The synthesis of Unii-NL17R5gghp involves a series of chemical reactions. It is synthesized by reacting 2,5-dimethoxyphenethylamine with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified through a series of filtration and recrystallization steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Unii-NL17R5gghp has various scientific research applications. It is used in the study of various biochemical and physiological processes. It is used as a research tool to understand the mechanism of action of various receptors and enzymes. It is also used in the study of various diseases and disorders, including cancer, Alzheimer's, and Parkinson's disease.
Propiedades
Número CAS |
18165-31-6 |
|---|---|
Nombre del producto |
Unii-NL17R5gghp |
Fórmula molecular |
C2H8OSi |
Peso molecular |
73.15 g/mol |
InChI |
InChI=1S/C2H5OSi/c1-2-3-4/h2H2,1H3 |
Clave InChI |
CWAFVXWRGIEBPL-UHFFFAOYSA-N |
SMILES |
CCO[Si] |
SMILES canónico |
CCO[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



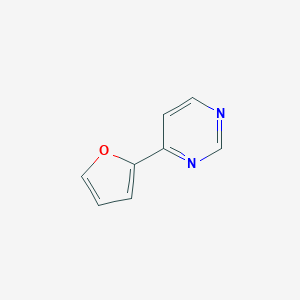

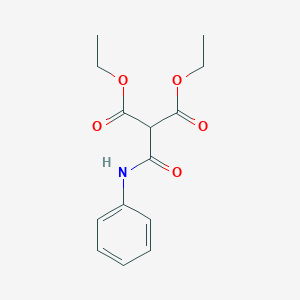

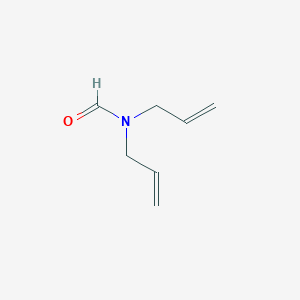
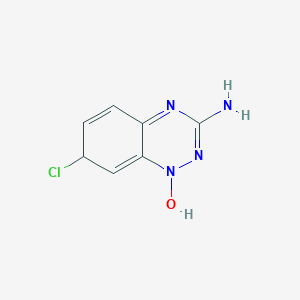
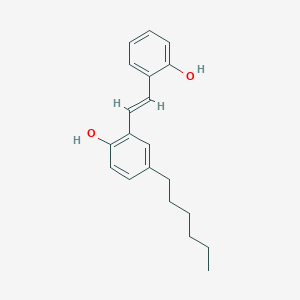
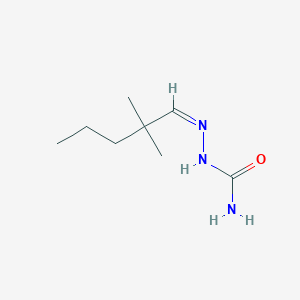

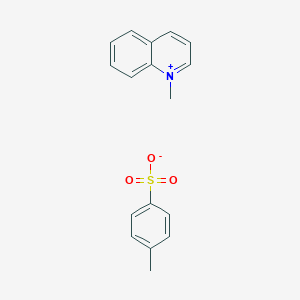
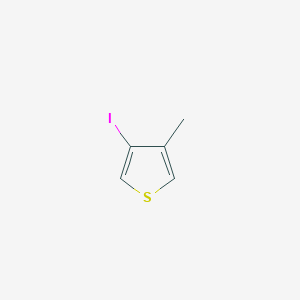
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
